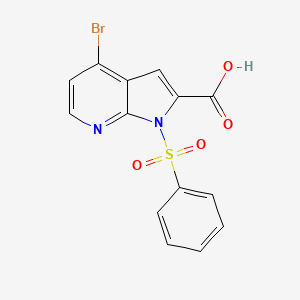

1-(苯磺酰基)-4-溴-7-氮杂吲哚-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

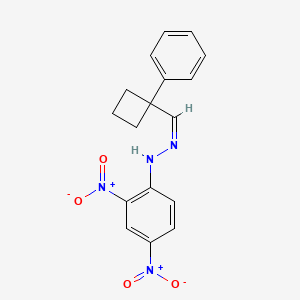

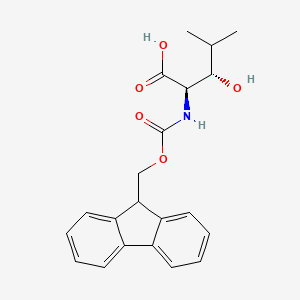

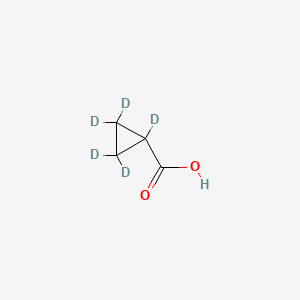

The compound is a complex organic molecule that contains several functional groups: a phenylsulphonyl group, a bromo group, an azaindole group, and a carboxylic acid group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, phenylsulphonyl compounds are generally prepared through sulfonation of aromatic compounds . Azaindoles can be synthesized through various methods including condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The phenylsulphonyl group consists of a sulfonyl group (-SO2-) connected to a phenyl group . The azaindole group is a type of heterocyclic compound that contains nitrogen .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Phenylsulphonyl compounds can participate in various reactions including nucleophilic substitutions . Azaindoles can undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. For example, sulfonyl groups are polar and can participate in hydrogen bonding .科学研究应用

钯催化的偶联

一个重要的应用是在钯催化的脱羧 Suzuki 和 Heck 偶联中观察到的。这些方法使得能够合成 2-芳基-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶和烯基-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶,展示了氮杂吲哚-2-羧酸衍生物在构建复杂分子骨架中的效用(Suresh et al., 2013)。

多样化的合成方法

另一项研究重点介绍了从 N-取代的 2-氨基-4-氰基吡咯、醛和活性亚甲基化合物一步法、三组分合成 7-氮杂吲哚衍生物。这种方法展示了 7-氮杂吲哚骨架在多样性合成中的多功能性,提供了广泛的高取代衍生物(Vilches-Herrera et al., 2012)。

药物化学应用

在药物化学领域,已经报道了新的苯磺酰氨基烷酰胺和 N-芳基对甲苯磺酰胺的合成。这些化合物通过苯磺酰氯与氨基酸或氨的反应合成,产生多种具有潜在药用价值的苯磺酰基氨基烷酰胺(Izuchi et al., 2019)。

新型发光材料

对新型蓝色发光/电致发光 7-氮杂吲哚衍生物的研究表明,1,3-二(N-7-氮杂吲哚基)苯等化合物可以在电致发光器件中用作蓝色发光体和空穴传输材料。这突出了 7-氮杂吲哚衍生物在开发用于光电应用的新材料方面的潜力(Wu et al., 2001)。

作用机制

Target of Action

The compound, also known as 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is a derivative of indole . Indole derivatives are known to exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . .

Mode of Action

Indole derivatives are known to interact with multiple receptors, contributing to their diverse biological activities . The sulfonamide analogs of indole, referred to as sulfa medicines, have been reported to exhibit strong antimicrobial actions .

Biochemical Pathways

The compound is likely involved in the shikimate pathway, which is responsible for the synthesis of aromatic compounds in plants and microorganisms . Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . The shikimate pathway consists of seven reaction steps, leading to the production of chorismic acid, a key branch-point compound .

Pharmacokinetics

The compound’s boronic acid moiety suggests potential involvement in suzuki-miyaura cross-coupling reactions , which could influence its bioavailability and metabolic stability.

Result of Action

Given its structural similarity to other indole derivatives, it may share some of their biological effects, such as antimicrobial and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, soil microbes can affect the degradation and transformation of organic compounds . .

安全和危害

未来方向

属性

IUPAC Name |

1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O4S/c15-11-6-7-16-13-10(11)8-12(14(18)19)17(13)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDJFTHSCPFIQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501155437 |

Source

|

| Record name | 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid | |

CAS RN |

1227268-63-4 |

Source

|

| Record name | 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B595089.png)